molecular formula C21H23N3O4 B10878604 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B10878604
M. Wt: 381.4 g/mol
InChI Key: VMJRHYDFXPVXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond through a condensation reaction between the piperazine derivative and an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)piperazine-1-carboxamide

Uniqueness

The unique combination of the benzodioxin moiety and the piperazine ring in 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties compared to its analogs. This could include differences in binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-15-6-8-16(9-7-15)22-21(26)24-12-10-23(11-13-24)20(25)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3,(H,22,26)

InChI Key

VMJRHYDFXPVXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.